2-(3-Bromopropyl)-2-propyl-1,3-dioxolane
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Overview
Description
2-(3-Bromopropyl)-2-propyl-1,3-dioxolane is an organic compound with the molecular formula C9H17BrO2. It is a colorless to yellow liquid that is sensitive to air and heat. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-2-propyl-1,3-dioxolane typically involves the reaction of 3-bromopropanol with 2-propyl-1,3-dioxolane in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and efficiency. The product is then purified using distillation or other separation techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)-2-propyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used, and the reactions are conducted at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions
Major Products Formed
Substitution: Products include various substituted dioxolanes depending on the nucleophile used.
Elimination: Alkenes are the primary products.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used
Scientific Research Applications
2-(3-Bromopropyl)-2-propyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)-2-propyl-1,3-dioxolane involves its interaction with various molecular targets. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom to form an alkene. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reactants involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-Bromo-3-phenylpropane
- 3-Bromopropylbenzene
Uniqueness
2-(3-Bromopropyl)-2-propyl-1,3-dioxolane is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its dioxolane ring provides stability, while the bromopropyl group makes it reactive in substitution and elimination reactions. This combination of stability and reactivity makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-(3-bromopropyl)-2-propyl-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-2-4-9(5-3-6-10)11-7-8-12-9/h2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRNFOINQWRSFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(OCCO1)CCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101650-18-4 |
Source
|
Record name | 2-(3-Bromopropyl)-2-propyl-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101650-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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